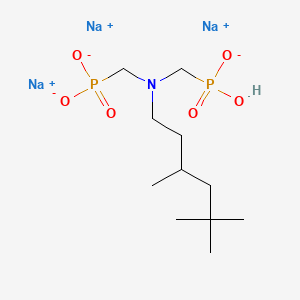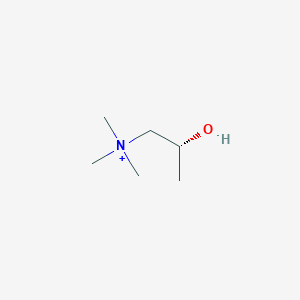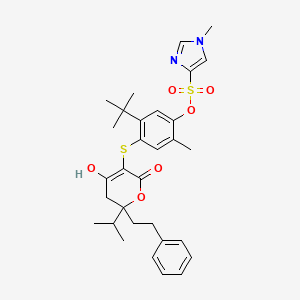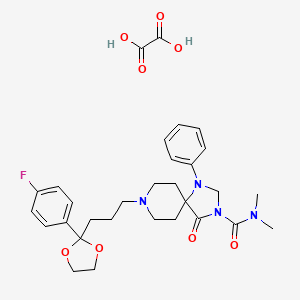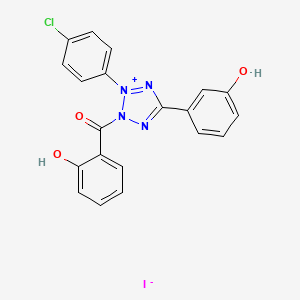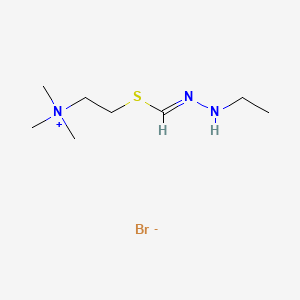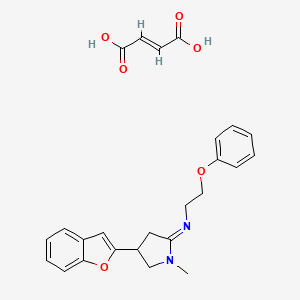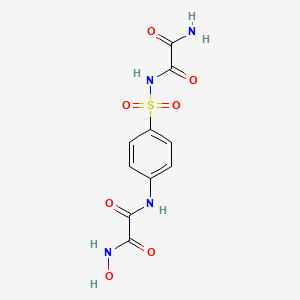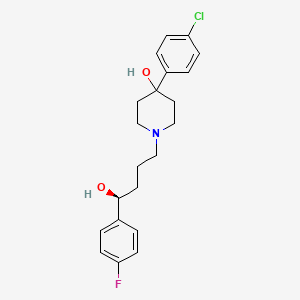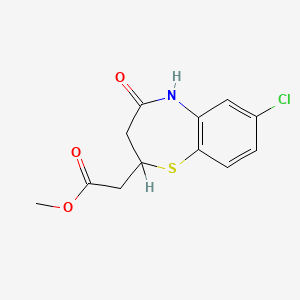
Methyl 2,3,4,5-tetrahydro-7-chloro-4-oxo-1,5-benzothiazepine-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,5-tetrahydro-7-chloro-4-oxo-1,5-benzothiazepine-2-acetate is a chemical compound that belongs to the class of benzothiazepines Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-tetrahydro-7-chloro-4-oxo-1,5-benzothiazepine-2-acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of chemical compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-7-chloro-4-oxo-1,5-benzothiazepine-2-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-7-chloro-4-oxo-1,5-benzothiazepine-2-acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-7-chloro-4-oxo-1,5-benzothiazepine-2-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine Derivatives: Other compounds in the benzothiazepine class share similar structural features and biological activities.
Chlorinated Benzothiazepines: Compounds with a chloro group in the benzothiazepine ring exhibit similar reactivity and properties.
Uniqueness
Methyl 2,3,4,5-tetrahydro-7-chloro-4-oxo-1,5-benzothiazepine-2-acetate is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
86628-27-5 |
|---|---|
Molecular Formula |
C12H12ClNO3S |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
methyl 2-(7-chloro-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-2-yl)acetate |
InChI |
InChI=1S/C12H12ClNO3S/c1-17-12(16)6-8-5-11(15)14-9-4-7(13)2-3-10(9)18-8/h2-4,8H,5-6H2,1H3,(H,14,15) |
InChI Key |
WWBLDVHGGDBNMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(=O)NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


